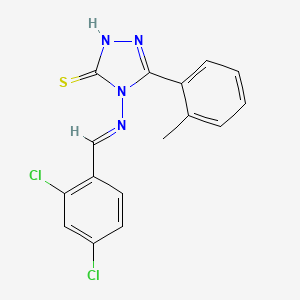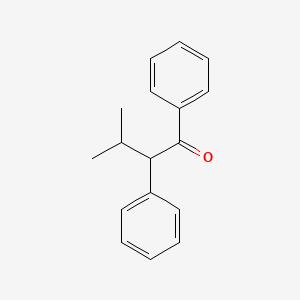
(3Z)-1-(2-chlorobenzyl)-3-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1,3-dihydro-2H-indol-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “(3Z)-1-(2-chlorobenzyl)-3-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1,3-dihydro-2H-indol-2-one” is a complex organic molecule that features a variety of functional groups, including a thiazolidinone ring, an indolinone core, and a chlorobenzyl substituent
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the indolinone core, followed by the introduction of the thiazolidinone ring and the chlorobenzyl group. Common reagents used in these steps include:
Indole derivatives: Starting materials for the indolinone core.
Thioamides: For the formation of the thiazolidinone ring.
Chlorobenzyl halides:
Industrial Production Methods
Industrial production methods for such complex molecules often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
化学反应分析
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Conversion of the thioxo group to a sulfoxide or sulfone.
Reduction: Reduction of the carbonyl groups to alcohols.
Substitution: Halogen exchange reactions on the chlorobenzyl group.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Nucleophiles: For substitution reactions, such as sodium azide or potassium cyanide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols.
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology
In biological research, this compound may be studied for its potential as a pharmaceutical agent. Its various functional groups suggest it could interact with multiple biological targets.
Medicine
In medicine, the compound could be investigated for its potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer properties.
Industry
In industry, this compound might be used in the development of new materials with specific properties, such as conductivity or stability.
作用机制
The mechanism of action of this compound would depend on its specific interactions with molecular targets. For example, it might inhibit an enzyme by binding to its active site or modulate a receptor by interacting with its binding domain. The pathways involved could include signal transduction, metabolic regulation, or gene expression.
相似化合物的比较
Similar Compounds
(3Z)-1-(2-chlorobenzyl)-3-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1,3-dihydro-2H-indol-2-one: The parent compound.
(3Z)-1-(2-chlorobenzyl)-3-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1,3-dihydro-2H-indol-2-thione: A similar compound with a thione group instead of a carbonyl group.
(3Z)-1-(2-chlorobenzyl)-3-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1,3-dihydro-2H-indol-2-ol: A similar compound with an alcohol group instead of a carbonyl group.
Uniqueness
The uniqueness of the compound lies in its combination of functional groups, which allows for diverse chemical reactivity and potential biological activity. Its structure provides multiple sites for modification, making it a versatile scaffold for drug development and material science.
属性
分子式 |
C24H21ClN2O2S2 |
|---|---|
分子量 |
469.0 g/mol |
IUPAC 名称 |
(5Z)-5-[1-[(2-chlorophenyl)methyl]-2-oxoindol-3-ylidene]-3-cyclohexyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C24H21ClN2O2S2/c25-18-12-6-4-8-15(18)14-26-19-13-7-5-11-17(19)20(22(26)28)21-23(29)27(24(30)31-21)16-9-2-1-3-10-16/h4-8,11-13,16H,1-3,9-10,14H2/b21-20- |
InChI 键 |
CABJBTSJMUNXGB-MRCUWXFGSA-N |
手性 SMILES |
C1CCC(CC1)N2C(=O)/C(=C/3\C4=CC=CC=C4N(C3=O)CC5=CC=CC=C5Cl)/SC2=S |
规范 SMILES |
C1CCC(CC1)N2C(=O)C(=C3C4=CC=CC=C4N(C3=O)CC5=CC=CC=C5Cl)SC2=S |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-methylpropyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-(3,4-dichlorobenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11965481.png)
![ethyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-(2,3-dimethoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11965484.png)
![N-[4-(diethylamino)phenyl]methanesulfonamide](/img/structure/B11965485.png)
![5-cyclohexyl-4-{[(E)-(3-methyl-2-thienyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B11965493.png)
![(5Z)-5-[(3-{4-[(2-Chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-YL)methylene]-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11965497.png)

![N'-[(E)-2-furylmethylidene]-2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide](/img/structure/B11965509.png)




![N-(2-fluorophenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B11965538.png)

![12,15,18,39,42,45-hexaoxanonacyclo[44.8.0.02,11.03,8.019,28.022,27.029,38.030,35.049,54]tetrapentaconta-1(46),2(11),3,5,7,9,19(28),20,22,24,26,29(38),30,32,34,36,47,49,51,53-icosaene](/img/structure/B11965555.png)
